Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate
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Overview
Description
Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of benzoic acid, featuring both amino and bromo substituents on the benzene ring, along with an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, forming the corresponding de-brominated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoates .
Scientific Research Applications
Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-(ethylamino)benzoate: Lacks the bromo substituent, which can affect its reactivity and applications.
Ethyl 3-nitro-5-bromo-4-(ethylamino)benzoate:
Ethyl 3-amino-5-chloro-4-(ethylamino)benzoate: Similar structure but with a chloro substituent instead of bromo, which can influence its reactivity and biological activity.
Uniqueness
Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is unique due to the presence of both amino and bromo groups on the benzene ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of both amino and bromo groups, facilitates various biological activities that have been explored in recent research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may function as an enzyme inhibitor, potentially modulating pathways associated with inflammatory responses and cancer cell proliferation .
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes related to inflammation and tumor growth.
- Receptor Interaction : It may bind to specific receptors, altering signaling pathways that regulate cell proliferation and apoptosis.
Anti-inflammatory Properties
Studies have shown that this compound exhibits anti-inflammatory effects. This activity is likely mediated through its interaction with inflammatory cytokines or enzymes such as cyclooxygenase (COX) .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .
Case Studies
- In Vitro Studies : A study focused on the compound's effects on breast cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against breast cancer.
- Enzyme Interaction Studies : Research has indicated that this compound serves as a biochemical probe for studying enzyme interactions, particularly those involved in metabolic disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
Ethyl 3-amino-4-(ethylamino)benzoate | Lacks bromo substituent | Limited anti-inflammatory effects |
Ethyl 3-nitro-5-bromo-4-(ethylamino)benzoate | Nitro group instead of amino | Enhanced anticancer properties |
Ethyl 3-amino-5-chloro-4-(ethylamino)benzoate | Chlorine substituent | Similar but less potent than bromo |
Properties
IUPAC Name |
ethyl 3-amino-5-bromo-4-(ethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-3-14-10-8(12)5-7(6-9(10)13)11(15)16-4-2/h5-6,14H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOPOBFMFHLLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1Br)C(=O)OCC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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